molecular formula C10H9NO2 B125172 2-(Oxiran-2-ylmethoxy)benzonitrile CAS No. 38465-16-6

2-(Oxiran-2-ylmethoxy)benzonitrile

Cat. No. B125172
CAS RN: 38465-16-6
M. Wt: 175.18 g/mol
InChI Key: BIJYXIOVXFBJEP-UHFFFAOYSA-N
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Patent
US04234595

Procedure details

A solution of 2-cyanophenol (25.0 g., 0.21 mole), epichlorohydrin (117 g., 1.26 mole), and piperidine (10 drops) was stirred and heated at 115°-120° in an oil bath for 2 hours. The reaction mixture was then concentrated (90°/30 mm) to remove unreacted epichlorohydrin. The residue was diluted with toluene and taken to dryness twice to help remove the last traces of volatile material. The residual oil was dissolved in 263 ml. of THF, and the solution stirred at 40°-50° for 1 hour with 263 ml. of 1 N NaOH. The organic layer was separated and concentrated to give an oil which was combined with the aqueous phase. The mixture was extracted with CH2Cl2, and the extract dried (MgSO4) and concentrated to give 36.6 g (100%) of oil which slowly crystallized to a waxy solid. This product was used without further purification in Procedure 26A.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])#[N:2].[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>N1CCCCC1>[O:14]1[CH2:13][CH:12]1[CH2:10][O:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1]#[N:2]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)O
Name
Quantity
117 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
of THF, and the solution stirred at 40°-50° for 1 hour with 263 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 115°-120° in an oil bath for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated (90°/30 mm)
CUSTOM
Type
CUSTOM
Details
to remove unreacted epichlorohydrin
ADDITION
Type
ADDITION
Details
The residue was diluted with toluene
CUSTOM
Type
CUSTOM
Details
to help remove the last traces of volatile material
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in 263 ml
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(COC2=C(C#N)C=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 36.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.